molecular formula C10H8N2O3 B7951162 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B7951162
M. Wt: 204.18 g/mol
InChI Key: GZIHPYLBMBLOOE-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C10H8N2O3 and a molar mass of 204.18 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of SnCl2 and NaOAc in THF to produce intermediate compounds, which are then methylated using methyl iodide (MeI) to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-2-oxo-1H-quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-9(13)12-7-3-2-6(10(14)15)4-8(7)11-5/h2-4H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIHPYLBMBLOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 2
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 3
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 4
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 5
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 6
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

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